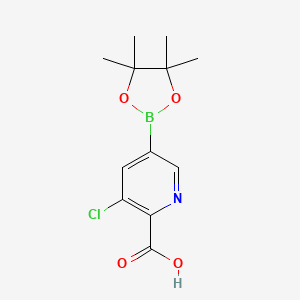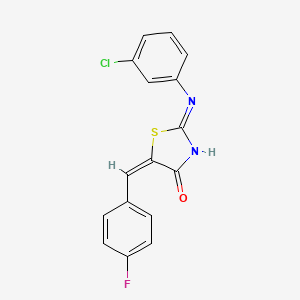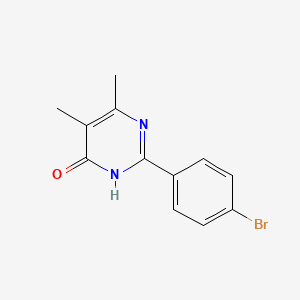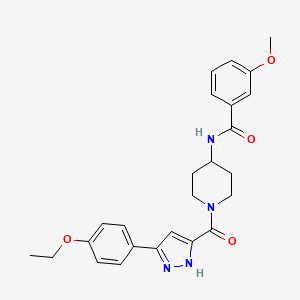
N-(3-bromophenyl)-2-(4-chlorophenyl)-2H-tetrazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-bromophenyl)-2-(4-chlorophenyl)-2H-tetrazole-5-carboxamide (referred to as BCTC) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BCTC belongs to a class of compounds known as TRPV1 antagonists, which are molecules that can block the activity of the TRPV1 ion channel. The TRPV1 channel is involved in the perception of pain and temperature, making BCTC a promising candidate for the development of new analgesic drugs.
Wissenschaftliche Forschungsanwendungen
Antitumor Activity
N-(3-bromophenyl)-2-(4-chlorophenyl)-2H-tetrazole-5-carboxamide and its derivatives have been explored for their potential in antitumor applications. Studies have shown that certain tetrazole compounds exhibit promising activity against various cancer cell lines. For example, tetrazole derivatives have been investigated for their curative activity against leukemia, demonstrating the ability to act as prodrug modifications and showing significant antitumor effects (Stevens et al., 1984).
Antipathogenic Activity
Research on thiourea derivatives, closely related to tetrazole compounds, has shown significant antipathogenic activity, particularly against biofilm-forming bacteria such as Pseudomonas aeruginosa and Staphylococcus aureus. The presence of halogen atoms like bromide or iodine in these compounds enhances their antimicrobial efficacy, indicating a potential pathway for developing novel antimicrobial agents with applications in combating resistant bacterial strains (Limban et al., 2011).
Radiotracer Development
In the field of medical imaging, particularly positron emission tomography (PET), tetrazole derivatives have been explored as radiotracers. The feasibility of synthesizing radiolabeled compounds for studying CB1 cannabinoid receptors in the brain highlights the potential of tetrazole derivatives in neuroimaging and the study of neurological disorders (Katoch-Rouse et al., 2003).
Luminescence and Magnetic Behavior Studies
Metal–organic coordination polymers derived from tetrazole ligands have shown unique luminescent and magnetic behaviors, making them of interest in materials science. These compounds demonstrate solvent-dependent luminescent properties and exhibit phenomena such as spin-canted antiferromagnetism, which are essential for developing advanced materials with potential applications in sensing, imaging, and electronic devices (Sun et al., 2013).
Synthesis of Heterocyclic Compounds
The chemistry of this compound and related compounds is pivotal in the synthesis of a wide range of heterocyclic compounds. These synthetic pathways contribute to the discovery of new drugs and materials with varied biological and physicochemical properties, underscoring the versatility and significance of tetrazole derivatives in organic synthesis and medicinal chemistry (Lygin & Meijere, 2009).
Eigenschaften
IUPAC Name |
N-(3-bromophenyl)-2-(4-chlorophenyl)tetrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrClN5O/c15-9-2-1-3-11(8-9)17-14(22)13-18-20-21(19-13)12-6-4-10(16)5-7-12/h1-8H,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWZWGSDYSFMEQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![{4-[(Cyclopropylmethyl)amino]piperidin-4-yl}methanol dihydrochloride](/img/structure/B2861961.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-3-ylmethyl)isoxazole-3-carboxamide](/img/structure/B2861962.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide](/img/structure/B2861966.png)


![N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-ethylsulfanylbenzamide](/img/structure/B2861969.png)

